4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine
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Overview
Description
4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine is a complex heterocyclic compound that features a pyridine ring, a pyrrolo[3,4-b]pyrrole core, and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce various functional groups like alkyl, aryl, or halogen atoms .
Scientific Research Applications
4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the context of its application. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with pyridine, pyrrolo[3,4-b]pyrrole, or pyrimidine rings. Examples include:
- Pyrrolopyrazine derivatives
- Pyridine-based ligands
- Pyrimidine analogs
Uniqueness
What sets 4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine apart is its unique combination of these three heterocyclic systems within a single molecule.
Properties
IUPAC Name |
(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)-pyrimidin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c22-16(13-4-7-17-11-19-13)21-8-5-12-9-20(10-14(12)21)15-3-1-2-6-18-15/h1-4,6-7,11-12,14H,5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPBUJWEJFLFQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=CC=CC=N3)C(=O)C4=NC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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